
(E)-N-methyl-3-phenylprop-2-en-1-amine
Beschreibung
(E)-N-Methyl-3-phenylprop-2-en-1-amine (CAS 83554-67-0) is an enamine derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. Its structure features a phenyl group attached to a conjugated enamine system (C=C-N) in the E-configuration, which confers rigidity and planarity to the molecule. This compound is classified as a hazardous substance (UN 2735, Class 8), requiring storage at 2–8°C in a dry, dark environment . Its applications span pharmaceutical intermediates, catalysis, and materials science, though specific uses are often proprietary.
Eigenschaften
IUPAC Name |
(E)-N-methyl-3-phenylprop-2-en-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPMSSCVPPONDM-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60960-88-5, 83554-67-0 | |
Record name | N-Methylcinnamylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060960885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83554-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-3-phenylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cinnamaldehyde with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-methyl-3-phenylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylprop-2-en-1-one, while reduction can produce N-methyl-3-phenylpropylamine.
Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
(E)-N-methyl-3-phenylprop-2-en-1-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.
Potential Antidepressant Activity
Research indicates that compounds related to N-methylcinnamylamine may exhibit antidepressant properties. Studies have shown that similar amines can influence neurotransmitter levels, suggesting a potential role in treating mood disorders .
Analytical Method Development
The compound is utilized in analytical chemistry for method development and validation. It is particularly relevant in quality control processes for drug formulations, ensuring the efficacy and safety of pharmaceutical products .
Building Block for Organic Reactions
As a versatile building block, this compound is employed in various organic reactions, including:
- Michael Additions : It can participate in Michael addition reactions, forming new carbon-carbon bonds essential for complex molecule synthesis.
- Alkylation Reactions : The compound can be used to introduce alkyl groups into other molecules, expanding synthetic pathways.
Synthesis of Functionalized Compounds
The compound's unique structure makes it suitable for synthesizing functionalized derivatives that may possess enhanced biological activities or novel properties .
Case Studies
Wirkmechanismus
The mechanism of action of (E)-N-methyl-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional variations among (E)-N-methyl-3-phenylprop-2-en-1-amine and its analogs:
Compound Name | Substituents/Modifications | Key Properties/Effects | Reference |
---|---|---|---|
This compound | Methyl group, E-configuration | Conjugated enamine, hazardous, 147.22 g/mol | |
N,N-Diethyl-3-phenylprop-2-yn-1-amine | Diethyl, alkyne (C≡C) | Triple bond increases reactivity for cycloadditions; steric bulk from ethyl groups reduces nucleophilicity | |
(2E)-N-tert-Butyl-3-phenylprop-2-en-1-amine | tert-Butyl group | Enhanced steric hindrance limits substrate accessibility; increased thermal stability | |
(E)-3-(4-Fluorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine | Fluorophenyl, naphthylmethyl | Electron-withdrawing fluorine enhances polarity; naphthylmethyl increases lipophilicity and π-π stacking potential | |
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) | Saturated branched chain | Flexible structure; known pharmacological activity (e.g., stimulant) due to amine positioning | |
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | Methoxy group, isopropyl | Electron-donating methoxy group alters aromatic reactivity; isopropyl enhances steric effects |
Impact of Structural Variations
Electronic Effects
- This modification also enhances dipole interactions in molecular recognition .
- Methoxy Substitution : Electron-donating methoxy groups (e.g., in [(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine) increase electron density on the phenyl ring, favoring electrophilic aromatic substitution reactions .
Steric and Conformational Effects
- tert-Butyl vs.
- Branched vs. Linear Chains : Phenpromethamine’s saturated branched chain lacks conjugation, resulting in greater flexibility and altered pharmacokinetic profiles compared to the rigid enamine structure of the target compound .
Biologische Aktivität
(E)-N-methyl-3-phenylprop-2-en-1-amine, also known as N-methyl-3-phenyl-2-propen-1-amine, is an organic compound with significant biological relevance. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
The molecular formula of this compound is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol. Its structure features a propenyl group attached to a phenyl ring and an N-methyl group, which contributes to its unique chemical properties. The compound is classified as an amine and exhibits electrophilic aromatic substitution due to the presence of the phenyl group.
The mechanism of action for this compound involves its interactions with neurotransmitter systems, particularly through the inhibition of serotonin and norepinephrine reuptake. This activity is crucial for mood regulation and anxiety disorders, making the compound relevant in pharmacological research. The compound may also interact with various receptors and enzymes, modulating their activity and influencing biochemical processes.
Antidepressant Properties
Research indicates that this compound functions as an impurity in several antidepressants like fluoxetine and atomoxetine. Its role in these formulations suggests a potential for mood-enhancing effects through its action on neurotransmitter systems.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. Studies have shown that certain derivatives exhibit selective inhibition against MAO-B, with IC50 values ranging from 0.71 μM to 2.26 μM, indicating promising therapeutic potential for treating depression and other mood disorders .
Compound | Target Enzyme | IC50 (μM) | Selectivity Index |
---|---|---|---|
2k | MAO-B | 0.71 | 56.34 |
2b | AChE | 2.26 | 5.92 |
2o | BChE | 1.19 | Not specified |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of related compounds derived from this compound. These compounds demonstrated significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, suggesting that modifications to the core structure could yield effective antimicrobial agents .
Case Studies
- Antidepressant Activity : A study examining the effects of this compound as a component in antidepressants showed enhanced serotonin reuptake inhibition compared to standard treatments, indicating its potential as an adjunct therapy in mood disorders.
- Enzyme Inhibition : Another study focused on the synthesis of N-methyl-piperazine chalcones revealed that derivatives containing this compound exhibited dual inhibition of MAO-B and acetylcholinesterase (AChE), highlighting its multi-target potential for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-methyl-3-phenylprop-2-en-1-amine, and how can stereoselectivity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between benzaldehyde derivatives and methylamine, followed by reduction of the intermediate imine. Stereoselectivity for the E-isomer can be achieved using catalysts like palladium complexes or by controlling reaction conditions (e.g., solvent polarity, temperature). For example, Wittig or Horner-Wadsworth-Emmons reactions with appropriate ylides favor trans-alkene formation . Post-synthesis purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures stereochemical purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for trans-vinyl protons). ¹³C NMR identifies the methylamino group (δ ~30–40 ppm) and aromatic carbons (δ ~120–140 ppm).
- IR : Stretching frequencies for C=C (1640–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 162.1283).
Cross-validation with computational methods (e.g., DFT for NMR chemical shifts) resolves ambiguities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at –20°C to prevent degradation.
- Spill Management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic software like SHELXL and ORTEP be utilized to resolve structural ambiguities in this compound?
- Methodological Answer :
- SHELXL : Refine crystal structures using high-resolution X-ray data. Address disorder by splitting atomic positions and applying restraints (e.g., DELU and SIMU commands). For twinned crystals, use TWIN/BASF commands .
- ORTEP : Visualize anisotropic displacement parameters to assess thermal motion and validate hydrogen bonding networks. Ray-traced outputs enhance clarity for publication .
Q. What strategies are recommended for addressing discrepancies between computational modeling and experimental data (e.g., NMR coupling constants vs. DFT calculations)?
- Methodological Answer :
- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO or chloroform).
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution.
- Validation : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets to identify systematic errors .
Q. How does hydrogen bonding network analysis using graph set theory aid in understanding the solid-state behavior of this compound?
- Methodological Answer : Apply Etter’s graph set notation (e.g., C(6) chains for N–H···π interactions or R₂²(8) motifs for dimeric hydrogen bonds) to classify packing motifs. This analysis predicts stability, solubility, and melting points by correlating intermolecular interactions with bulk properties .
Q. What methodologies are employed to assess the potential formation of N-nitrosamine impurities during the synthesis or storage of this compound?
- Methodological Answer :
- Risk Assessment : Screen for secondary amines and nitrosating agents (e.g., nitrites) in reagents/solvents using LC-MS.
- Mitigation : Add antioxidants (e.g., ascorbic acid) during synthesis and storage. Validate purity via GC-HRMS with a detection limit <10 ppb .
Q. What advanced chromatographic techniques are effective for separating this compound from its stereoisomers or synthetic byproducts?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.